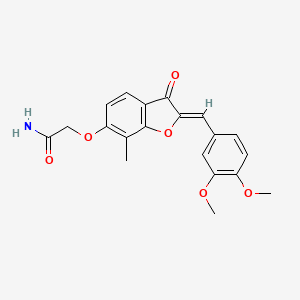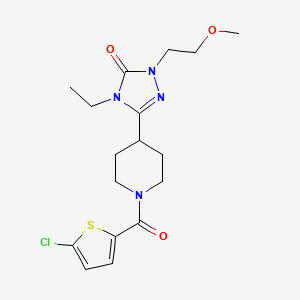
2-(6-chloro-4-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-chloro-4-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanol hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is known for its ability to modulate certain physiological and biochemical processes, making it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Thermo-solvatochromism and Solvent Effects
Studies on thermo-solvatochromism explore how the solvatochromic behavior of certain compounds changes with temperature in different solvent mixtures, indicating the compounds' potential utility in understanding solvent-solute interactions and the design of temperature-sensitive probes. For example, research on the thermo-solvatochromism of zwitterionic probes in aqueous alcohols suggests these compounds could be used to investigate the effects of temperature on solvent polarity and solvation dynamics, which is crucial for designing temperature-responsive materials and understanding chemical reaction mechanisms under varying thermal conditions (Tada, Silva, & Seoud, 2003).
Solubility Modeling and Solvent Mixing Properties
The solubility of organic compounds in various solvents and the effect of temperature on this property are fundamental aspects of material science, pharmaceutical formulation, and chemical synthesis. Studies have modeled the solubility of compounds like cloxiquine in different solvents, providing insights into solvent effects on solubility, which can guide the selection of solvents in the synthesis and processing of chemicals, including isoquinoline derivatives (Wan et al., 2020).
Magnetic Field Effects on Chemical Reactions
Research into the effects of magnetic fields on chemical kinetics, including reactions involving quinoline and isoquinoline derivatives, highlights the potential of applying magnetic fields to influence the outcome of chemical reactions. This area of study could lead to novel methods of reaction control and mechanistic insights in organic synthesis (Steiner & Ulrich, 1989).
Synthesis and Stereochemistry
The synthesis and study of the stereochemistry of isoquinoline derivatives are crucial for the development of new pharmaceuticals and materials. For instance, the synthesis of tetrahydroisoquinolines with specific stereochemistry is important for the development of drugs with targeted biological activity. Research in this area provides methods for the synthesis of isoquinoline derivatives with defined stereochemical configurations, which could be applied to the development of new therapeutic agents (Kametani et al., 1970).
Antibacterial and Anticancer Evaluation
The exploration of new compounds with potential antibacterial and anticancer activities is a critical area of pharmaceutical research. Isoquinoline derivatives have been evaluated for their biological activities, providing valuable insights into the structural features required for antibacterial and anticancer efficacy. This research can guide the design of new compounds with improved therapeutic potential (Bondock & Gieman, 2015).
Propiedades
IUPAC Name |
2-(6-chloro-4-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-9-7-14(4-5-15)8-10-2-3-11(13)6-12(9)10;/h2-3,6,9,15H,4-5,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUZRFRYZHBFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC2=C1C=C(C=C2)Cl)CCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(Prop-2-enoylamino)cyclohexyl]benzamide](/img/structure/B2980365.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2980366.png)
![(2S,3S)-2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B2980370.png)

![2-Methyl-5-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2980372.png)







![1-(4-chlorophenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}cyclopentane-1-carboxamide](/img/structure/B2980386.png)